

# Stability Showdown: Acetamidinium vs. Formamidinium in Perovskite Solar Cells

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## Compound of Interest

Compound Name: Acetamidinium

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In the rapidly advancing field of perovskite photovoltaics, the choice of the A-site cation is a critical determinant of both power conversion efficiency (PCE) and long-term stability. While methylammonium (MA) was the inaugural cation, its inherent volatility and susceptibility to degradation have spurred the investigation of alternatives. Among the frontrunners are formamidinium (FA) and, more recently, **acetamidinium** (Ace). This guide provides a comparative analysis of their performance and stability in perovskite solar cells, supported by experimental data and detailed methodologies.

## At a Glance: Performance and Stability Metrics

The following tables summarize key performance and stability data for perovskite solar cells based on **acetamidinium** and formamidinium. It is important to note that the data is compiled from various studies and direct, head-to-head comparisons under identical conditions are limited in the current literature.

Table 1: Photovoltaic Performance Parameters

Cation Composition	Voc (V)	Jsc (mA/cm <sup>2</sup> )	FF (%)	PCE (%)	Reference
10% Ace-substituted MAPbI <sub>3</sub>	1.12	Not Reported	Not Reported	18.29 (champion), 16.3 (average)	<a href="#">[1]</a>
FA-based (Cs <sub>0.10</sub> FA <sub>0.7</sub> 8MA <sub>0.12</sub> PbI <sub>2</sub> . <sub>55</sub> Br <sub>0.45</sub> )	1.13	Not Reported	>80	21.5 (stabilized)	<a href="#">[2]</a>
Pure FAPbI <sub>3</sub> with PbS QDs	Not Reported	Not Reported	Not Reported	17.1	<a href="#">[3]</a>
FA-Cs mixed cation	Not Reported	Not Reported	Not Reported	up to 21.0	

Table 2: Stability Data

Cation Composition	Stress Condition	Initial PCE (%)	PCE after Stress (%)	Duration (h)	Reference
10% Ace-substituted MAPbI <sub>3</sub>	Ambient exposure (72 ± 3% RH)	16.3 (average)	70% of initial	480	[1]
FA-based (Cs-containing)	1-sun illumination	Not Reported	60% of initial	140	[2]
Unencapsulated FAPbI <sub>3</sub>	Ambient air (RH 23%)	17.1	T <sub>80</sub> = 145 days	3480	[3]
Encapsulated FA-Cs mixed cation	65 °C	Not Reported	No evidence of efficiency loss	3300	

## In-Depth Analysis of Cation Stability

### Formamidinium (FA): The Frontrunner with a Caveat

Formamidinium (CH(NH<sub>2</sub>)<sub>2</sub><sup>+</sup>) has emerged as a leading candidate to replace methylammonium due to its superior thermal stability and a more favorable, narrower bandgap (around 1.48 eV) which is closer to the ideal for single-junction solar cells. However, pure FAPbI<sub>3</sub> suffers from a phase instability at room temperature, where the desired photoactive black  $\alpha$ -phase can transition to a photoinactive yellow  $\delta$ -phase, particularly in the presence of humidity[4].

To mitigate this, researchers have employed several strategies, including:

- **Cation mixing:** Incorporating smaller cations like cesium (Cs<sup>+</sup>) or methylammonium (MA<sup>+</sup>) can stabilize the perovskite structure by tuning the Goldschmidt tolerance factor[5][6]. This has led to highly efficient and stable mixed-cation perovskite solar cells.
- **Additive engineering:** The use of additives can help in the formation of high-quality perovskite films with improved stability.

## Acetamidinium (Ace): A Promising Newcomer

**Acetamidinium** ( $\text{CH}_3\text{C}(\text{NH}_2)_2^+$ ) is a larger cation that has been investigated as a potential stabilizer for perovskite structures. Studies have shown that incorporating a small amount of **acetamidinium** into methylammonium lead iodide ( $\text{MAPbI}_3$ ) perovskites can enhance their intrinsic stability.

The stabilizing effect of **acetamidinium** is attributed to:

- Increased hydrogen bonding: **Acetamidinium** has the potential for more hydrogen bonds (4H-bonds) with the iodide ions in the perovskite lattice compared to methylammonium (3H-bonds)[1]. This stronger interaction helps to stabilize the cation within the perovskite cage.
- Restricted bond rotation: The C-N bond in **acetamidinium** has a restricted rotation due to the delocalized  $\pi$ -electron cloud, which contributes to a more stable perovskite structure[1].

A study on 10% **acetamidinium**-substituted  $\text{MAPbI}_3$  demonstrated a significant improvement in moisture stability. Under ambient exposure with a relative humidity of  $72 \pm 3\%$ , the devices retained 70% of their initial power conversion efficiency after 480 hours. In contrast, the reference  $\text{MAPbI}_3$  devices degraded to 43% of their initial PCE under the same conditions[1]. Furthermore, the **acetamidinium** substitution led to an increase in the open-circuit voltage ( $V_{oc}$ )[1].

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparative assessment of perovskite solar cell performance and stability.

### Fabrication of Formamidinium-Based Perovskite Films

- One-Step Method:
  - A precursor solution is prepared by dissolving formamidinium iodide (FAI) and lead iodide ( $\text{PbI}_2$ ) in a solvent like N,N-dimethylformamide (DMF).
  - The solution is spin-coated onto a substrate.

- An anti-solvent is often dripped onto the spinning substrate to induce rapid crystallization, followed by annealing.
- Two-Step Sequential Method:
  - A layer of PbI<sub>2</sub> is first deposited on the substrate by spin-coating a solution of PbI<sub>2</sub> in DMF.
  - The PbI<sub>2</sub> film is then exposed to a solution of FAI in a different solvent (e.g., isopropanol), leading to the conversion of PbI<sub>2</sub> to FAPbI<sub>3</sub>.
  - The film is subsequently annealed at an elevated temperature (e.g., 170 °C)[7].

#### Fabrication of **Acetamidinium**-Substituted Perovskite Films

A typical procedure for fabricating 10% **acetamidinium**-substituted MAPbI<sub>3</sub> involves a one-step spin-coating method. The precursor solution would contain a stoichiometric mixture of methylammonium iodide (MAI), **acetamidinium** iodide (AcI), and lead iodide (PbI<sub>2</sub>) dissolved in a solvent like DMF. The subsequent steps of spin-coating, anti-solvent treatment, and annealing are similar to those for formamidinium-based perovskites.

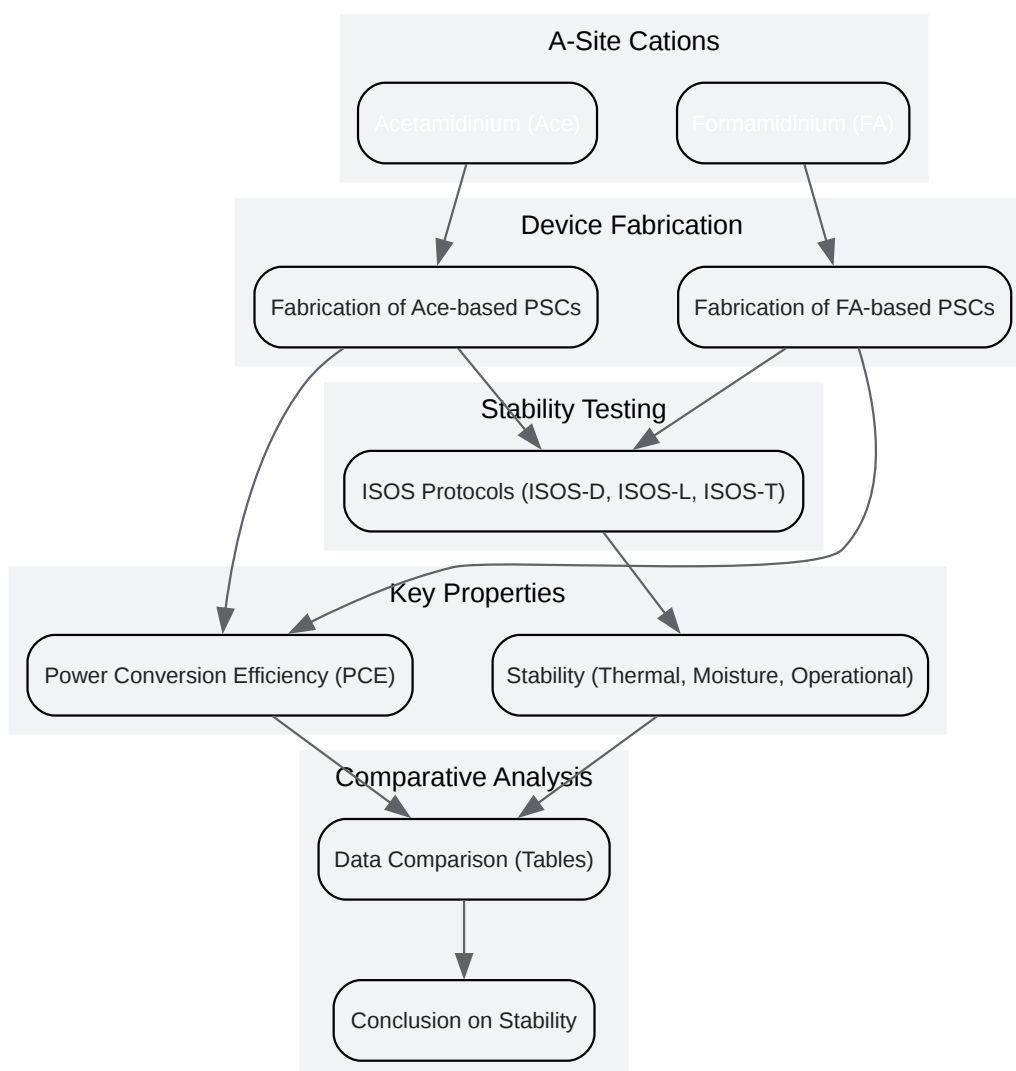
#### Stability Testing Protocols (ISOS Protocols)

The International Summit on Organic Photovoltaic Stability (ISOS) has established a set of protocols for standardized stability testing of perovskite solar cells. These include:

- ISOS-D (Dark Storage): Evaluates the intrinsic stability of the device in the absence of light at various temperatures and humidity levels.
- ISOS-L (Light Soaking): Assesses the operational stability under continuous illumination, typically at 1-sun intensity.
- ISOS-T (Thermal Cycling): Tests the device's resilience to temperature fluctuations.
- ISOS-O (Outdoor Testing): Provides real-world performance data under ambient weather conditions.

# Visualizing the Comparison and Experimental Workflow

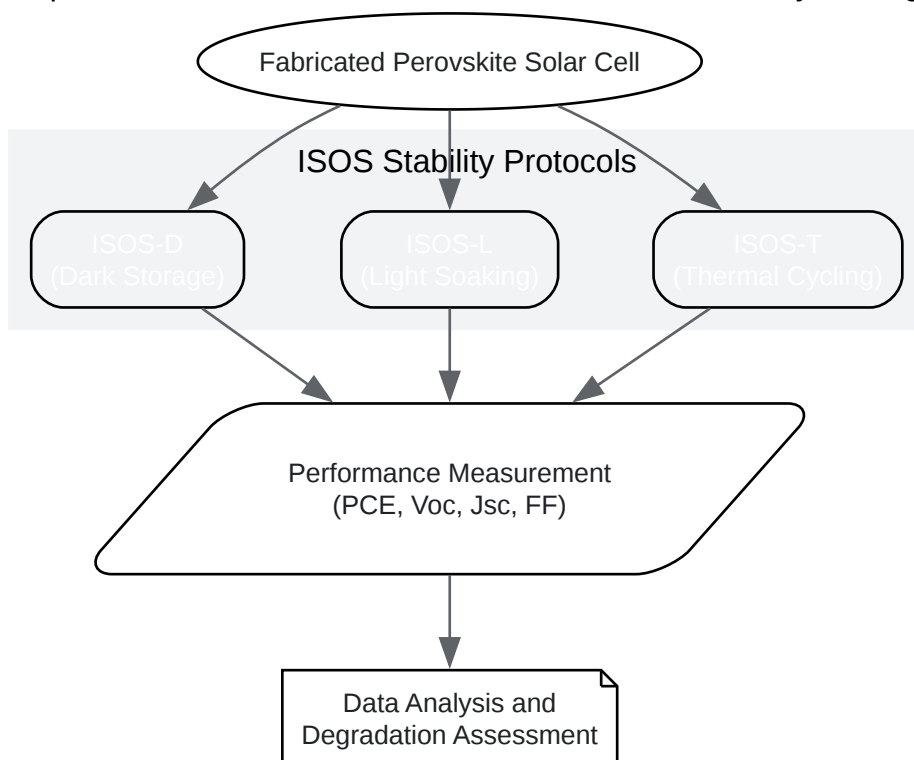
Logical Flow for Cation Comparison in Perovskite Solar Cells



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Caption: Logical workflow for comparing **Acetamidinium** and Formamidinium in perovskite solar cells.

Experimental Workflow for Perovskite Solar Cell Stability Testing



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Caption: Generalized experimental workflow for stability testing of perovskite solar cells.

## Conclusion

Both formamidinium and **acetamidinium** offer significant advantages over the first-generation methylammonium cation in terms of stability. Formamidinium, especially when used in mixed-cation systems, has demonstrated high power conversion efficiencies and excellent thermal

stability. Its primary challenge remains the intrinsic phase instability of the pure compound, which necessitates compositional and additive engineering.

**Acetamidinium**, while less explored, shows considerable promise for enhancing the intrinsic stability of perovskite materials, particularly against moisture. The improved performance and stability observed in **acetamidinium**-substituted devices highlight its potential as a valuable component in future perovskite solar cell designs.

Further research involving direct, side-by-side comparisons of optimized **acetamidinium**- and formamidinium-based perovskite solar cells under standardized stability testing protocols is essential to fully elucidate their respective strengths and weaknesses and to guide the rational design of next-generation, highly stable perovskite photovoltaics.

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- To cite this document: BenchChem. [Stability Showdown: Acetamidinium vs. Formamidinium in Perovskite Solar Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1228376#acetamidinium-vs-formamidinium-stability-in-perovskite-solar-cells]

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